(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine
Description
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (CAS: 389602-70-4) is a biphenyl-based primary amine with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol . Structurally, it consists of a biphenyl scaffold substituted with a methyl group at the 4'-position and a methanamine group at the 4-position. The hydrochloride derivative (CAS: 1173246-91-7, C₁₄H₁₆ClN) is a common salt form used to enhance solubility in polar solvents . This compound serves as a versatile intermediate in pharmaceutical synthesis and materials science due to its aromatic rigidity and amine functionality.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRGPVGAMUVYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284859 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389602-70-4 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389602-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbiphenyl, which can be prepared through the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The 4-methylbiphenyl is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the methyl group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or by using tin and hydrochloric acid.
Formylation: The resulting amine is then formylated using formaldehyde and formic acid to introduce the methanamine group.
Industrial Production Methods
Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group, converting it into secondary or tertiary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several biphenyl and terphenyl derivatives. Key comparisons are outlined below:
Terphenyl Derivatives
4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP)
- Structure : Contains an additional phenyl ring compared to the target compound.
- Impact : The extended conjugation increases molecular rigidity and may enhance binding affinity in supramolecular applications, such as molecular junctions .
- Synthesis : Synthesized via one-step slow-release SMCC chemistry, similar to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine .
Biphenyl Derivatives with Modified Amine Chains
[1,1'-Biphenyl]-4-ethanamine, α-methyl (CAS: 92645-97-1)
- 1-([1,1'-Biphenyl]-4-yl)ethanamine (C₁₄H₁₅N) Similarities: Shares the same molecular formula as the target compound. Differences: The ethylamine chain (vs. methanamine) enhances lipophilicity, as evidenced by its higher solubility in organic solvents like ether and methanol .
Halogen-Substituted Analogues
(4-Chlorophenyl)phenylmethylamine (CAS: 28022-43-7)
- 1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine (CAS: 1184372-39-1) Fluorine Impact: The fluorine atom improves metabolic stability and binding interactions in medicinal chemistry applications, offering advantages over non-halogenated analogues .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Key Research Findings
- Electronic Effects : Methyl groups (electron-donating) in This compound enhance π-π stacking interactions, whereas halogen substituents (e.g., Cl, F) improve oxidative stability .
- Biological Relevance : The primary amine group in the target compound facilitates derivatization into bioactive molecules, such as kinase inhibitors .
- Material Science : Terphenyl analogues like MPP exhibit superior conductivity in molecular junctions due to extended conjugation .
Biological Activity
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine, also known as 4-Methylbiphenylmethanamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 199.27 g/mol. The structure features a biphenyl moiety substituted with a methyl group and an amine functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.
Anticancer Activity
A study conducted on the effects of various biphenyl derivatives showed that this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.6 |
| A549 (Lung) | 30.2 |
| HeLa (Cervical) | 22.8 |
These results indicate that the compound is particularly effective against HeLa cells, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
Anti-inflammatory Mechanism
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the findings:
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Low Dose (10 µM) | 25 | 30 |
| High Dose (50 µM) | 55 | 60 |
This suggests that the compound may exert its anti-inflammatory effects by inhibiting signaling pathways associated with inflammation.
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound has been characterized in several studies. Notably, it has shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. The IC50 values for PTP1B inhibition were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | 18.5 |
| Reference Compound | 2.29 |
The results indicate a mixed-competitive inhibition mechanism, which could provide insights into its therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
